Cas no 396133-23-6 (N,N,3-trimethylpiperidin-4-amine)
N,N,3-trimethylpiperidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- N,N,3-trimethyl-4-Piperidinamine
- 4-Piperidinamine,N,N,3-trimethyl-
- N,N,3-trimethylpiperidin-4-amine
- 4-(N,N-Dimethylamino)-3-methylpiperidine
- 4-Dimethylamino-3-methylpiperidine
- EN300-109766
- DTXSID50620994
- SCHEMBL21283158
- 396133-23-6
- SCHEMBL4368553
- FZVOPHDUSUCYND-UHFFFAOYSA-N
- AKOS013534088
-
- Inchi: 1S/C8H18N2/c1-7-6-9-5-4-8(7)10(2)3/h7-9H,4-6H2,1-3H3
- InChI Key: FZVOPHDUSUCYND-UHFFFAOYSA-N
- SMILES: N(C)(C)C1CCNCC1C
Computed Properties
- Exact Mass: 142.14714
- Monoisotopic Mass: 142.146998583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 15.3Ų
Experimental Properties
- PSA: 15.27
N,N,3-trimethylpiperidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-109766-0.05g |
N,N,3-trimethylpiperidin-4-amine |
396133-23-6 | 95% | 0.05g |
$851.0 | 2023-10-27 | |
| Enamine | EN300-109766-0.1g |
N,N,3-trimethylpiperidin-4-amine |
396133-23-6 | 95% | 0.1g |
$892.0 | 2023-10-27 | |
| Enamine | EN300-109766-0.25g |
N,N,3-trimethylpiperidin-4-amine |
396133-23-6 | 95% | 0.25g |
$933.0 | 2023-10-27 | |
| Enamine | EN300-109766-0.5g |
N,N,3-trimethylpiperidin-4-amine |
396133-23-6 | 95% | 0.5g |
$974.0 | 2023-10-27 | |
| Enamine | EN300-109766-1.0g |
N,N,3-trimethylpiperidin-4-amine |
396133-23-6 | 1g |
$1014.0 | 2023-05-26 | ||
| Enamine | EN300-109766-2.5g |
N,N,3-trimethylpiperidin-4-amine |
396133-23-6 | 95% | 2.5g |
$1988.0 | 2023-10-27 | |
| Enamine | EN300-109766-5.0g |
N,N,3-trimethylpiperidin-4-amine |
396133-23-6 | 5g |
$2940.0 | 2023-05-26 | ||
| Enamine | EN300-109766-10.0g |
N,N,3-trimethylpiperidin-4-amine |
396133-23-6 | 10g |
$4360.0 | 2023-05-26 | ||
| Enamine | EN300-109766-1g |
N,N,3-trimethylpiperidin-4-amine |
396133-23-6 | 95% | 1g |
$1014.0 | 2023-10-27 | |
| Enamine | EN300-109766-5g |
N,N,3-trimethylpiperidin-4-amine |
396133-23-6 | 95% | 5g |
$2940.0 | 2023-10-27 |
N,N,3-trimethylpiperidin-4-amine Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on N,N,3-trimethylpiperidin-4-amine
Introduction to N,N,3-trimethylpiperidin-4-amine (CAS No. 396133-23-6)
N,N,3-trimethylpiperidin-4-amine, a compound with the chemical identifier CAS No. 396133-23-6, is a significant molecule in the field of pharmaceutical chemistry and has garnered considerable attention due to its versatile applications. This piperidine derivative features a unique structural configuration that makes it a valuable intermediate in the synthesis of various bioactive compounds. The compound's molecular formula and structural properties contribute to its reactivity and potential utility in drug development.
The< strong>N,N,3-trimethylpiperidin-4-amine molecule is characterized by a six-membered piperidine ring substituted with three methyl groups at the 1, 3, and 4 positions, along with an amine group at the 4-position. This specific arrangement imparts distinct chemical properties that make it suitable for various synthetic pathways. The presence of multiple reactive sites on the molecule allows for modifications that can lead to the development of novel therapeutic agents.
In recent years, there has been a growing interest in exploring the pharmacological potential of piperidine derivatives. The< strong>N,N,3-trimethylpiperidin-4-amine has been studied for its role in synthesizing compounds that exhibit promising biological activities. For instance, research has indicated that derivatives of this molecule may have applications in the treatment of neurological disorders due to their ability to interact with specific neurotransmitter receptors. These interactions could potentially lead to the development of new medications that target conditions such as epilepsy and depression.
One of the most compelling aspects of< strong>N,N,3-trimethylpiperidin-4-amine is its versatility as a building block in medicinal chemistry. The compound's structural features allow chemists to modify its core framework in various ways, enabling the creation of diverse analogs with tailored properties. This flexibility is particularly valuable in drug discovery programs where optimizing potency, selectivity, and pharmacokinetic profiles are critical.
Recent advancements in synthetic methodologies have further enhanced the utility of< strong>N,N,3-trimethylpiperidin-4-amine. Techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis have enabled more efficient and scalable production of this compound and its derivatives. These improvements have not only reduced costs but also opened up new possibilities for incorporating this molecule into complex drug molecules.
The< strong>N,N,3-trimethylpiperidin-4-amine market is expected to grow significantly as more research is conducted into its applications. Pharmaceutical companies are increasingly investing in the development of novel therapeutics based on piperidine derivatives, recognizing their potential to address unmet medical needs. The demand for high-quality intermediates like< strong>N,N,3-trimethylpiperidin-4-amine is likely to rise alongside these efforts.
In conclusion, N,N,3-trimethylpiperidin-4-amine (CAS No. 396133-23-6) represents a crucial component in modern pharmaceutical research and development. Its unique structural attributes and synthetic utility make it an indispensable tool for chemists working on next-generation drugs. As scientific understanding continues to evolve, it is anticipated that this compound will play an even more prominent role in shaping the future of medicine.
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